![molecular formula C19H12N2 B12539167 Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- CAS No. 685830-41-5](/img/structure/B12539167.png)
Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- is a complex organic compound characterized by its unique structure, which includes a benzonitrile core with an aminophenyl group and a hexene-diyne chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- typically involves multi-step organic reactions. One common method includes the coupling of a benzonitrile derivative with an aminophenyl-hexene-diyne precursor under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters to minimize impurities and maximize yield.
化学反应分析
Types of Reactions: Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the hexene-diyne chain are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
科学研究应用
Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including liquid crystals and conductive polymers.
作用机制
The mechanism of action of Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
4-(3-Aminophenyl)benzonitrile: Shares a similar aminophenyl group but lacks the hexene-diyne chain.
4-Bromobenzonitrile: Contains a bromine substituent instead of the aminophenyl group.
3-Chloro-4-fluorobenzonitrile: Features chloro and fluoro substituents on the benzene ring.
Uniqueness: Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- is unique due to its extended conjugated system, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications where such properties are advantageous.
属性
CAS 编号 |
685830-41-5 |
|---|---|
分子式 |
C19H12N2 |
分子量 |
268.3 g/mol |
IUPAC 名称 |
2-[6-(4-aminophenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C19H12N2/c20-15-18-10-6-5-9-17(18)8-4-2-1-3-7-16-11-13-19(21)14-12-16/h1-2,5-6,9-14H,21H2 |
InChI 键 |
GGPWGNSXQDOMPM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=C(C=C2)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


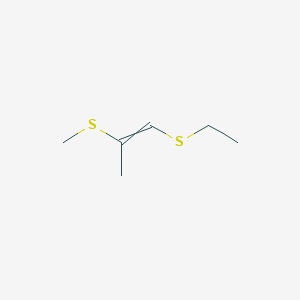


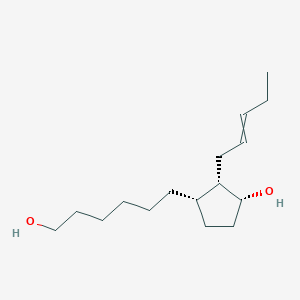
boranyl](/img/structure/B12539103.png)
![4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline](/img/structure/B12539110.png)

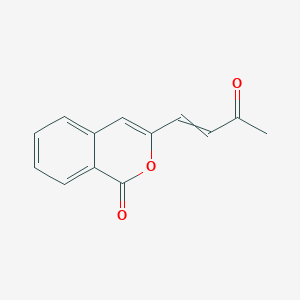
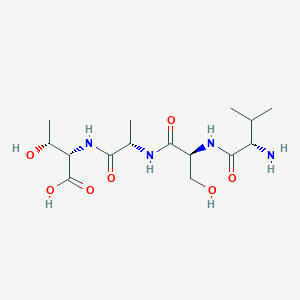
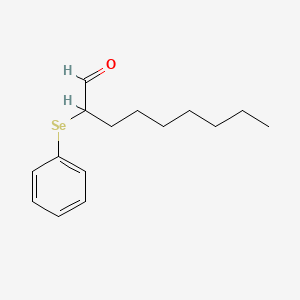
![(2S)-2-[(S)-phenyl-(2-phenylphenyl)sulfanylmethyl]morpholine](/img/structure/B12539135.png)
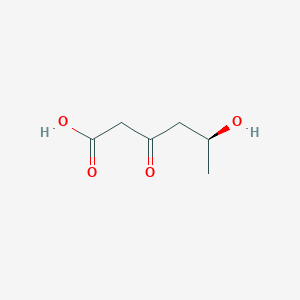
![(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one](/img/structure/B12539162.png)

